molecular formula C29H30N4O3 B2374387 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide CAS No. 845799-36-2

2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

Cat. No.: B2374387
CAS No.: 845799-36-2
M. Wt: 482.584
InChI Key: WYAAXDKJOVJEBS-UHFFFAOYSA-N
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Description

The compound 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide features a benzimidazole core linked to a 5-oxopyrrolidin-3-yl group substituted at the 1-position with a 3-methoxyphenyl moiety. The acetamide side chain contains N-phenyl and N-isopropyl groups.

Properties

IUPAC Name

2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-20(2)33(22-10-5-4-6-11-22)28(35)19-32-26-15-8-7-14-25(26)30-29(32)21-16-27(34)31(18-21)23-12-9-13-24(17-23)36-3/h4-15,17,20-21H,16,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAAXDKJOVJEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O3C_{25}H_{30}N_{4}O_{3}, with a molecular weight of 434.5 g/mol. The chemical structure includes a benzimidazole ring, a pyrrolidinone moiety, and a methoxyphenyl group, which contribute to its unique properties.

PropertyValue
Molecular FormulaC25H30N4O3
Molecular Weight434.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C25H30N4O3/c1-4-5...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating the formation of the benzimidazole ring and the introduction of various functional groups. Key steps include:

  • Formation of Benzimidazole : Cyclization of o-phenylenediamine with carboxylic acids.
  • Pyrrolidinone Introduction : Condensation reaction with pyrrolidinone derivatives.
  • Methoxy Group Substitution : Nucleophilic substitution to incorporate the methoxyphenyl group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated several benzimidazole derivatives for their effectiveness against various bacterial and fungal strains, revealing that certain structural modifications can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been assessed in vitro against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown cytotoxic effects against glioblastoma (U87) and breast cancer (MDA-MB-231) cell lines, with IC50 values indicating significant potency . The mechanism appears to involve inhibition of specific signaling pathways crucial for cancer cell proliferation.

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), modulating their activity.
  • Enzyme Interaction : It could inhibit key enzymes involved in cell signaling pathways such as MAPK/ERK and PI3K/Akt.

Case Studies

Several studies have documented the biological effects of compounds structurally related to this compound:

  • Antifungal Efficacy : In a comparative study, certain benzimidazole derivatives demonstrated lower minimum inhibitory concentrations (MICs) against fungal species like Aspergillus niger and Fusarium solani, suggesting that structural variations significantly impact antifungal activity .
  • Cytotoxicity Profiles : In vitro assays revealed that modifications in substituent groups led to variations in cytotoxicity against different cancer cell lines, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound is compared to structurally related benzimidazole derivatives (Table 1), focusing on substituent variations and their impact on properties:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Pyrrolidinone Substituent Acetamide Substituents Yield (%) Melting Point (°C) Molecular Weight Reference
Target Compound 3-Methoxyphenyl N-phenyl, N-isopropyl N/A N/A N/A -
Compound 12 (Ev2) 3-Methylphenyl Acetohydrazide 65 194–195 418
Compound 13 (Ev2) 3-Methylphenyl 3,5-Dimethylpyrazole 53 138–139 N/A
2-{2-[1-(4-Ethoxyphenyl)...} (Ev3) 4-Ethoxyphenyl N-phenyl, N-isopropyl N/A N/A N/A
2-{2-[1-(4-Methoxyphenyl)...} (Ev4) 4-Methoxyphenyl N,N-dipropyl N/A N/A N/A
2-[2-(1-Benzyl-5-oxo...) (Ev5) Benzyl N-isopropyl N/A N/A N/A
Key Observations:

Substituent Positional Effects: The 3-methoxyphenyl group in the target compound may confer distinct electronic and steric properties compared to 4-methoxyphenyl (Ev4) or 4-ethoxyphenyl (Ev3). Methoxy groups at the 3-position could reduce symmetry and alter binding interactions compared to para-substituted analogs . Benzyl-substituted pyrrolidinone (Ev5) introduces a bulky hydrophobic group, likely reducing solubility compared to aryl-substituted derivatives .

Acetamide Side Chain Variations :

  • The N-phenyl-N-isopropyl groups in the target compound and Ev3 contrast with N,N-dipropyl (Ev4) and simpler acetohydrazide (Ev2). Bulkier substituents (e.g., isopropyl vs. propyl) may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Synthetic Accessibility :

  • Compound 12 (Ev2) achieved a higher yield (65%) than Compound 13 (53%), suggesting that acetohydrazide derivatives are more synthetically accessible than pyrazole-linked analogs under similar conditions .

Limitations and Data Gaps

  • Missing Data : Critical parameters such as the target compound’s solubility, stability, and bioactivity are absent in the provided evidence.
  • Comparative Pharmacokinetics: No studies compare absorption, distribution, or metabolism across these analogs.

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